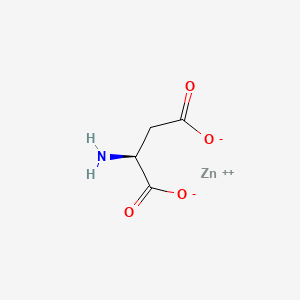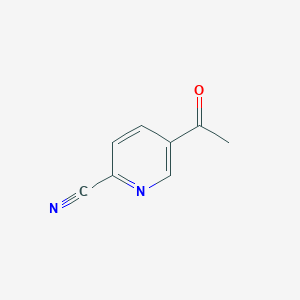
L-天冬氨酸锌
描述
Zinc L-aspartate (ZnL-Asp) is an important biochemical compound that has been studied for its potential applications in scientific research. ZnL-Asp is an organic compound that consists of a zinc ion and an aspartic acid molecule. It is a white, odorless, crystalline powder that is soluble in water. ZnL-Asp is a chelating agent, meaning it binds to metal ions, and is commonly used in laboratory experiments. It has a variety of biochemical and physiological effects that can be beneficial in scientific research.
科学研究应用
Amelioration of Drought Stress in Maize
Zinc L-aspartate has been found to be effective in ameliorating drought stress in maize by modulating antioxidant defense, osmolyte accumulation, and photosynthetic attributes . The study was aimed to investigate the potentials of Zinc L-aspartate, Zinc Sulphate, and L-Aspartate to be used as osmolytes and their role in combating drought stress in maize plants .
Enhancing Intestinal Stem Cell Activity
Zinc L-aspartate has been shown to enhance intestinal stem cell activity to protect the integrity of the intestinal mucosa against deoxynivalenol . The micronutrient, zinc, plays a vital role in modulating cellular signaling recognition and enhancing intestinal barrier function .
Treatment of T Cell-Mediated Autoimmune Diseases
Zinc aspartate has been suggested to impair T cell fitness and might be beneficial for the treatment of T cell-mediated autoimmune diseases .
Modulating Cellular Signaling Recognition
Zinc, as a micronutrient, plays a vital role in modulating cellular signaling recognition . Zinc L-aspartate can enhance this function, thereby contributing to the overall health and functioning of cells .
Enhancing Intestinal Barrier Function
Zinc L-aspartate has been shown to enhance intestinal barrier function . This is particularly important in maintaining the health and integrity of the intestinal tract .
Promoting Intestinal Epithelial Renewal
Zinc L-aspartate has been found to increase intestinal stem cell activity, promoting intestinal epithelial renewal even under physiological conditions . This is crucial for maintaining the health and function of the intestinal tract .
作用机制
Target of Action
Zinc L-aspartate primarily targets T cells, a type of white blood cell that plays a crucial role in the immune response . The compound has been shown to suppress T cell activation, both in vitro and in vivo . This suggests that Zinc L-aspartate can modulate the activation, proliferation, and cytokine production of effector T cells .
Mode of Action
Zinc L-aspartate interacts with its targets by suppressing the proliferation of T cells as well as the production of certain cytokines, such as IL-2, IL-10, and IL-17 . This interaction results in a decrease in T cell activation and a modulation of the immune response .
Biochemical Pathways
Zinc L-aspartate affects the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes, including cell growth and differentiation . By activating this pathway, Zinc L-aspartate enhances intestinal stem cell activity, thereby protecting the integrity of the intestinal mucosa .
Pharmacokinetics
It is soluble in dilute hydrochloric acid, which suggests that it can dissociate and be absorbed in the stomach . Its insolubility in water raises questions about whether further absorption could take place in the intestine .
Result of Action
The molecular and cellular effects of Zinc L-aspartate’s action include the suppression of T cell proliferation and the modulation of cytokine production . Additionally, it has been shown to induce apoptosis in T cells and increase caspase 3/7 activity . These effects suggest that Zinc L-aspartate impairs T cell fitness, which could be beneficial for the treatment of T cell-mediated autoimmune diseases .
Action Environment
It is worth noting that the compound’s efficacy in enhancing intestinal stem cell activity and protecting the intestinal mucosa was observed in an in vivo mouse model and an ex vivo enteroid model . This suggests that the compound’s action, efficacy, and stability may vary depending on the physiological and pathological conditions of the environment .
属性
IUPAC Name |
zinc;(2S)-2-aminobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Zn/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZNRDIGZRGLV-DKWTVANSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015710 | |
| Record name | [Aspartato(2-)-κN,κO1,κO4]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc L-aspartate | |
CAS RN |
19045-00-2, 36393-20-1 | |
| Record name | [Aspartato(2-)-κN,κO1,κO4]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrogen bis[L-aspartato(2-)-N,O1]zincate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any animal studies investigating the effects of Zinc L-aspartate on periodontal health?
A2: Yes, a study investigated the impact of a vitamin and mineral complex containing Zinc L-aspartate on periodontal health in a rat model of periodontitis. [] While the specific contribution of Zinc L-aspartate within the complex was not isolated, the study provides a foundation for further investigation into the potential benefits of Zinc L-aspartate in periodontal health.
Q2: What is the chemical structure of Zinc L-aspartate?
A3: Zinc L-aspartate is a complex formed between zinc and L-aspartic acid. The synthesis and structural characterization of a specific form, Zinc L‐Aspartate Chloride, have been reported. [] This specific form provides valuable insights into the potential coordination chemistry of Zinc L-aspartate, highlighting the interaction between the zinc ion and the L-aspartic acid molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
